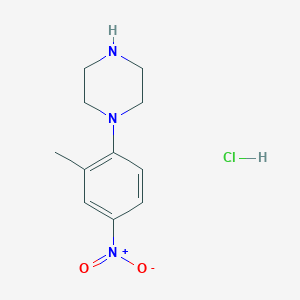

1-(2-Methyl-4-nitrophenyl)piperazine hydrochloride

Description

1-(2-Methyl-4-nitrophenyl)piperazine hydrochloride is a piperazine derivative characterized by a phenyl ring substituted with a methyl group at the 2-position and a nitro group at the 4-position. The piperazine moiety is a six-membered ring containing two nitrogen atoms, which confers flexibility in pharmacological interactions. This compound is primarily used as an intermediate in synthesizing pharmaceuticals, particularly those targeting serotonin and dopamine receptors. The nitro group enhances electron-withdrawing properties, influencing reactivity and binding affinity, while the methyl group contributes to lipophilicity and metabolic stability .

Properties

IUPAC Name |

1-(2-methyl-4-nitrophenyl)piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.ClH/c1-9-8-10(14(15)16)2-3-11(9)13-6-4-12-5-7-13;/h2-3,8,12H,4-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWOOJZHEXHGBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Methyl-4-nitrophenyl)piperazine hydrochloride can be achieved through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Another approach includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2-Methyl-4-nitrophenyl)piperazine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction of the nitro group can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically results in the formation of an amine derivative, which can further undergo various transformations.

Scientific Research Applications

1-(2-Methyl-4-nitrophenyl)piperazine hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.

Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic effects, such as antimicrobial and anticancer activities.

Industry: It can be used in the development of new materials and as a building block for various chemical products.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-4-nitrophenyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition can help in managing conditions related to excessive melanin production.

Comparison with Similar Compounds

Structural and Substituent Variations

Piperazine derivatives differ in substituent type, position, and electronic effects. Key structural analogs include:

Key Observations :

- Nitro vs. Chloro/Methoxy : Nitro groups (e.g., in the target compound) enhance electrophilicity, making the compound reactive in substitution reactions. In contrast, chloro or methoxy substituents (e.g., CPP, MPP) modulate receptor selectivity (e.g., 5-HT₁B vs. 5-HT₂) .

Pharmacological Activity

- Serotonin Receptor Modulation :

- Antimicrobial Activity :

Physicochemical Properties

- Solubility : Nitro-substituted piperazines (e.g., target compound) are less water-soluble than methoxy or chloro analogs (e.g., MPP, CPP) due to increased hydrophobicity .

- Stability : The nitro group confers oxidative stability but may render the compound sensitive to reducing conditions (e.g., catalytic hydrogenation to amines) .

Biological Activity

1-(2-Methyl-4-nitrophenyl)piperazine hydrochloride (CAS No. 1048664-05-6) is a piperazine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a 2-methyl-4-nitrophenyl group. The presence of the nitro group is significant as it can influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and receptors. Preliminary studies suggest that it may modulate the activity of serotonin receptors, dopamine receptors, and potentially other aminergic systems, which are crucial for its therapeutic effects. The exact molecular targets remain under investigation, but the compound's ability to bind to these receptors suggests potential applications in treating psychiatric and neurological disorders.

Biological Activities

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound against several cancer cell lines. For instance, it has been evaluated for its antiproliferative effects in human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound demonstrated significant growth inhibition, indicating its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been investigated for antimicrobial activity. Research indicates that it exhibits moderate antibacterial effects against various pathogens, making it a candidate for further exploration in infectious disease treatment .

Neuropharmacological Effects

Given its interaction with neurotransmitter systems, this compound may have implications in treating mood disorders and anxiety. Its modulation of serotonin pathways could be beneficial in developing antidepressant therapies .

Case Study 1: Anticancer Efficacy

In a study examining the effects of various piperazine derivatives on cancer cell lines, this compound was found to inhibit cell proliferation significantly at concentrations as low as 25 μM. The percentage growth inhibition was documented across different cell lines, showcasing its broad-spectrum anticancer potential .

| Cell Line | Growth Inhibition (%) at 25 μM |

|---|---|

| MCF-7 | 65% |

| HCT-116 | 70% |

| A2780 | 60% |

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties revealed that this compound showed notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its effectiveness:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 1-(2-Methyl-4-nitrophenyl)piperazine hydrochloride to improve yield and purity?

- Methodology : Start with nucleophilic aromatic substitution between 2-methyl-4-nitrochlorobenzene and piperazine under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C). Monitor reaction progress via TLC or HPLC. Post-reaction, neutralize with HCl to precipitate the hydrochloride salt. Recrystallize from ethanol/water mixtures to enhance purity .

- Key Considerations : Adjust stoichiometry (excess piperazine) and reaction time to minimize by-products like unreacted intermediates.

Q. What analytical methods are recommended for characterizing this compound and assessing purity?

- Methodology :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% phosphoric acid (70:30 v/v) at 1.0 mL/min. Detect at 254 nm for nitro group absorption .

- NMR : Confirm structure via ¹H/¹³C NMR (e.g., δ ~8.2 ppm for aromatic protons adjacent to nitro groups) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 266.1) .

Q. How should this compound be stored to maintain stability during long-term studies?

- Protocol : Store in airtight, light-resistant containers at 2–8°C. Desiccate with silica gel to prevent hydrolysis of the nitro group. Avoid exposure to strong bases or reducing agents to prevent degradation .

Advanced Research Questions

Q. What strategies can resolve contradictions in pharmacological data, such as inconsistent receptor binding affinities?

- Approach :

- Receptor Profiling : Use radioligand binding assays (e.g., with 5-HT₁A or D₂ receptors) under standardized buffer conditions (pH 7.4, 25°C). Compare results across multiple cell lines (e.g., CHO vs. HEK293) to identify model-specific biases .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 1-(3-chlorophenyl)piperazine derivatives) to identify substituent effects on activity .

Q. How can I identify and quantify trace impurities in synthesized batches of this compound?

- Methodology :

- LC-MS/MS : Employ a gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Use high-resolution MS to identify common by-products like de-nitrated analogs or piperazine dimers .

- Reference Standards : Compare retention times and spectra with known impurities (e.g., 1-(4-nitrophenyl)piperazine) from commercial libraries .

Q. What experimental designs are suitable for evaluating its metabolic stability in vitro?

- Protocol :

- Liver Microsome Assay : Incubate the compound (1–10 µM) with rat or human liver microsomes (1 mg/mL) in NADPH-supplemented PBS. Quench with acetonitrile at 0, 15, 30, and 60 min. Quantify parent compound depletion via LC-MS .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., 7-benzyloxyquinoline) to assess enzyme interaction risks .

Q. How do structural modifications (e.g., methyl or nitro group position) impact its physicochemical properties?

- Computational Tools : Perform DFT calculations (e.g., B3LYP/6-31G*) to model electronic effects. Correlate logP (measured via shake-flask method) with substituent Hammett constants (σ) to predict solubility and membrane permeability .

Data Interpretation & Troubleshooting

Q. Why might NMR spectra show unexpected peaks, and how can this be addressed?

- Root Cause : Residual solvents (e.g., DMF), hydration states, or diastereomers from incomplete salt formation.

- Solution : Re-crystallize from alternative solvents (e.g., dichloromethane/hexane). Acquire 2D NMR (COSY, HSQC) to confirm connectivity and exclude impurities .

Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?

- Hypothesis Testing :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.